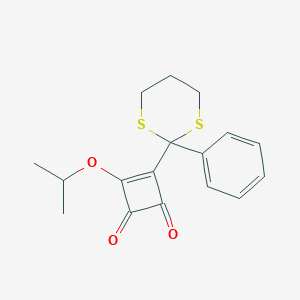
3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione, also known as IPCB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. IPCB is a cyclobutene dione derivative that has been synthesized through various methods.
Wissenschaftliche Forschungsanwendungen
3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione has shown potential in various scientific research applications. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
Wirkmechanismus
The mechanism of action of 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in the synthesis of nucleic acids. This leads to the inhibition of cell growth and division, which is why 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione has potential as a cancer therapy.
Biochemical and Physiological Effects
Studies have shown that 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione has both biochemical and physiological effects. 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione has been shown to inhibit the activity of enzymes involved in the synthesis of nucleic acids, which leads to the inhibition of cell growth and division. 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione is that it is a synthetic compound, which means that it can be synthesized in large quantities for use in lab experiments. Additionally, 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione has been shown to have low toxicity, making it a safe compound to use in lab experiments. One limitation of 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione is that its mechanism of action is not fully understood, which makes it difficult to determine its potential applications.
Zukünftige Richtungen
There are several future directions for research on 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione. One direction is to further investigate its mechanism of action to better understand how it works and its potential applications. Another direction is to explore its potential as a treatment for other diseases, such as inflammatory diseases. Additionally, research could be conducted to determine the optimal dosage and administration of 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione for use in humans. Overall, 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione has shown promise in various scientific research applications, and further research is needed to fully understand its potential.
Synthesemethoden
3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione can be synthesized through various methods, including the reaction of 2-phenyl-1,3-dithiane-2-thione with ethyl acetoacetate, followed by the addition of isopropyl alcohol and sodium ethoxide. Another method involves the reaction of 2-phenyl-1,3-dithiane-2-thione with ethyl acetoacetate, followed by the addition of isopropyl alcohol and sodium ethoxide, and then heating the mixture to form 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione.
Eigenschaften
Produktname |
3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione |
|---|---|
Molekularformel |
C17H18O3S2 |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
3-(2-phenyl-1,3-dithian-2-yl)-4-propan-2-yloxycyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C17H18O3S2/c1-11(2)20-16-13(14(18)15(16)19)17(21-9-6-10-22-17)12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3 |
InChI-Schlüssel |
LNEKMUXILAEQNF-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C(=O)C1=O)C2(SCCCS2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)OC1=C(C(=O)C1=O)C2(SCCCS2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B303306.png)
![2-[4-(Benzyloxy)phenyl]-5-bromobenzo-1,4-quinone](/img/structure/B303309.png)


![1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine](/img/structure/B303317.png)
![N-[(4S)-4,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]benzamide](/img/structure/B303318.png)
![5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303319.png)
![N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine](/img/structure/B303321.png)
![1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one](/img/structure/B303322.png)



![Dimethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B303327.png)
![2-[2-(2-thienyl)vinyl]-1H-pyrrole](/img/structure/B303329.png)